molecular formula C20H23N5O3S B14987663 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14987663
M. Wt: 413.5 g/mol
InChI Key: YSNVFPZWJXSTIG-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an indole moiety, and a pyrrolidine carboxamide. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H23N5O3S/c1-12-3-4-16-15(7-12)13(9-21-16)5-6-25-10-14(8-18(25)26)19(27)22-20-24-23-17(29-20)11-28-2/h3-4,7,9,14,21H,5-6,8,10-11H2,1-2H3,(H,22,24,27)

InChI Key

YSNVFPZWJXSTIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=NN=C(S4)COC

Origin of Product

United States

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